Benzene, 1-cyclohexyl-2-nitro-
Description
Contextual Significance of Substituted Benzene (B151609) Derivatives in Advanced Chemical Synthesis
Benzene and its derivatives are integral to numerous industrial processes and the synthesis of a wide array of products, including pharmaceuticals, polymers, and agrochemicals. fiveable.mefastercapital.com The benzene ring's unique electronic structure allows for a variety of substitution reactions, enabling the introduction of diverse functional groups that impart specific properties to the molecule. numberanalytics.compressbooks.pub This versatility makes substituted benzenes essential precursors in the creation of complex molecular frameworks. numberanalytics.comdrpress.org For instance, many pharmaceutical drugs incorporate a benzene ring as a core structural element. numberanalytics.com
Fundamental Importance of Cyclohexane (B81311) and Nitro-Containing Moieties in Molecular Design and Functionalization
The nitro group (NO₂) is a powerful electron-withdrawing group that significantly impacts a molecule's reactivity. nih.govmdpi.comcymitquimica.com Its presence can activate a benzene ring towards nucleophilic aromatic substitution and can serve as a precursor to other functional groups, such as amines, through reduction. pressbooks.pubscispace.com This "synthetic chameleon" nature makes the nitro group a valuable tool for the functionalization of organic molecules. nih.govsci-hub.se
Isomeric Considerations for 1-Cyclohexyl-2-nitrobenzene within the Nitro-Cyclohexylbenzene Family
Properties of 1-Cyclohexyl-2-nitrobenzene
Below are tables detailing some of the known physical and chemical properties of 1-cyclohexyl-2-nitrobenzene.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ guidechem.com |
| Molecular Weight | 205.25 g/mol guidechem.com |
| Melting Point | 45°C guidechem.com |
| Boiling Point | 305.9°C at 760 mmHg guidechem.com |
| Density | 1.124 g/cm³ guidechem.com |
| Flash Point | 131.3°C guidechem.com |
| Refractive Index | 1.556 guidechem.com |
Computed Properties
| Property | Value |
|---|---|
| XLogP3 | 4.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 45.8 Ų |
| Heavy Atom Count | 15 |
Concluding Remarks
The study of 1-cyclohexyl-2-nitrobenzene and its isomers provides valuable insights into the interplay of steric and electronic effects in substituted aromatic systems. The unique arrangement of the cyclohexyl and nitro groups offers a platform for exploring novel synthetic methodologies and developing new molecules with tailored properties for a range of applications in chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7137-56-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-cyclohexyl-2-nitrobenzene |
InChI |
InChI=1S/C12H15NO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
MKINGJJRCVBTRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 1 Cyclohexyl 2 Nitrobenzene
Electrophilic Aromatic Substitution Pathways and Regioselectivity on the Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.orgmasterorganicchemistry.com The rate and regioselectivity of this reaction on a substituted benzene, such as 1-cyclohexyl-2-nitrobenzene, are profoundly influenced by the existing substituents. msu.edu
The position of an incoming electrophile on the 1-cyclohexyl-2-nitrobenzene ring is determined by the cumulative directing effects of the cyclohexyl and nitro groups. These effects are rooted in the ability of each group to stabilize or destabilize the cationic intermediate (the arenium ion or sigma complex) that forms during the reaction. msu.edumasterorganicchemistry.com
Cyclohexyl Group: As an alkyl group, the cyclohexyl substituent is an electron-donating group (EDG). cognitoedu.org It donates electron density to the benzene ring primarily through an inductive effect (+I). This donation of electron density enriches the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.com Alkyl groups are characterized as ortho, para-directors because they preferentially stabilize the arenium ion when the electrophile adds to the positions ortho or para to them. wikipedia.org
Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG), exerting its influence through both a strong inductive effect (-I) and a resonance effect (-M). researchgate.netsemanticscholar.org It pulls electron density out of the ring, which deactivates the ring towards electrophilic attack, making the reaction significantly slower compared to benzene. lumenlearning.comyoutube.comlibretexts.org The nitro group is a meta-director. masterorganicchemistry.comyoutube.comlibretexts.org This is because attack at the ortho and para positions results in a resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing nitro group—a highly destabilized arrangement. minia.edu.eg Attack at the meta position avoids this unfavorable configuration. wikipedia.org
In 1-cyclohexyl-2-nitrobenzene, these directing effects are superimposed. The cyclohexyl group at C1 directs incoming electrophiles to positions C2 (occupied), C6 (ortho), and C4 (para). The nitro group at C2 directs incoming electrophiles to positions C4 (meta) and C6 (meta). Both groups, therefore, direct the electrophile to the C4 and C6 positions. Steric hindrance from the bulky cyclohexyl group at C1 may disfavor attack at the adjacent C6 position, potentially making the C4 position the most likely site of substitution.
| Substituent Group | Electronic Effect | Classification | Directing Preference | Predicted Substitution Sites on 1-Cyclohexyl-2-nitrobenzene |
|---|---|---|---|---|
| Cyclohexyl (-C₆H₁₁) | Electron-Donating (+I) | arrow_upward Activating | Ortho, Para | C4 (para), C6 (ortho) |
| Nitro (-NO₂) | Electron-Withdrawing (-I, -M) | arrow_downward Deactivating | Meta | C4 (meta), C6 (meta) |
Reaction Rates: The cyclohexyl group is an activating group, while the nitro group is strongly deactivating. lumenlearning.com In 1-cyclohexyl-2-nitrobenzene, the deactivating effect of the nitro group is dominant. libretexts.org Consequently, the molecule will undergo electrophilic substitution much more slowly than benzene and significantly more slowly than cyclohexylbenzene (B7769038). The electron-withdrawing nature of the nitro group reduces the nucleophilicity of the benzene ring, making it less reactive toward electrophiles. minia.edu.eg
Reduction Chemistry of the Aromatic Nitro Group in the Presence of Cyclohexyl Substituents
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing access to a wide array of dyes, pharmaceuticals, and agrochemicals. acs.org The presence of the stable cyclohexyl group does not typically interfere with the reduction of the nitro group.
Catalytic hydrogenation is a widely used, efficient, and clean method for reducing nitroarenes. acs.org The reaction involves treating the nitro compound with molecular hydrogen (H₂) in the presence of a metal catalyst.
Pathways: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The commonly accepted pathway involves the initial reduction of the nitro group to a nitroso group (-NO), followed by further reduction to a hydroxylamine (B1172632) (-NHOH), which is then finally reduced to the amine (-NH₂). acs.org An alternative pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to azo and hydrazo intermediates before yielding the final amine product. acs.org
Catalysts and Conditions: A variety of heterogeneous catalysts are effective for this transformation, with palladium (Pd), platinum (Pt), and nickel (Ni) being the most common. The reaction is typically carried out using catalysts supported on materials like carbon (e.g., Pd/C) or alumina. Conditions can range from atmospheric pressure of H₂ at room temperature to elevated pressures and temperatures, depending on the substrate's reactivity. google.com For 1-cyclohexyl-2-nitrobenzene, standard conditions such as H₂ gas with a Pd/C catalyst in an alcohol solvent like ethanol (B145695) would be expected to efficiently yield 2-cyclohexylaniline.
Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In 1-cyclohexyl-2-nitrobenzene, the primary concern for chemoselectivity is minimal, as the benzene ring and cyclohexyl group are generally unreactive under the conditions used for nitro group hydrogenation. However, in more complex molecules, catalysts and conditions can be chosen to selectively reduce the nitro group without affecting other reducible functionalities like alkenes, alkynes, or carbonyl groups. acs.org
Besides catalytic hydrogenation, several other methods are available for the reduction of nitroarenes.
Metal-Mediated Reductions: Historically, the reduction of nitro groups was often achieved using dissolving metals in acidic media. Common systems include iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). organic-chemistry.org For instance, the Béchamp reduction uses iron filings and acid. These methods are robust and cost-effective but often require stoichiometric amounts of metal and can generate significant waste. acs.org More modern approaches utilize other metal-based systems, such as samarium(0) or iron complexes, which can offer greater functional group tolerance under milder conditions. organic-chemistry.org
Organic Reductions: Metal-free reduction methods have also been developed. These often involve transfer hydrogenation, where a molecule other than H₂ serves as the hydrogen source. For example, reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or formic acid with an iron catalyst, can effectively reduce nitroarenes. organic-chemistry.orgmdpi.com The use of reagents like tetrahydroxydiboron (B82485) offers a metal-free approach to this transformation. organic-chemistry.org
| Reduction Method | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High yield, clean (water is the only byproduct), catalytic | Requires H₂ gas, potential for hydrogenolysis of sensitive groups |
| Metal-Mediated (Acidic) | Fe/HCl, Sn/HCl, Zn/HCl | Inexpensive, reliable, well-established | Stoichiometric amounts of metal, harsh acidic conditions, waste generation |
| Transfer Hydrogenation | Formic acid, NaBH₄ with catalyst | Avoids use of H₂ gas, often milder conditions | May require specific catalysts, stoichiometric reductant |
Nucleophilic Aromatic Substitution Reactions of Activated Nitroaromatics
While aromatic rings are typically electron-rich and react with electrophiles, they can be made to undergo Nucleophilic Aromatic Substitution (SNAr) if they are sufficiently electron-poor. chemistrysteps.commasterorganicchemistry.com This requires the presence of at least one strong electron-withdrawing group on the ring, which serves to activate it toward attack by a nucleophile. wikipedia.orglibretexts.org
The mechanism for SNAr is a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group departs, restoring the aromaticity of the ring. chemistrysteps.com
For an SNAr reaction to proceed efficiently, two conditions are generally required:
Activation: The aromatic ring must be activated by one or more strong electron-withdrawing groups (like -NO₂). libretexts.org
Leaving Group: There must be a good leaving group (typically a halide) on the ring. chemistrysteps.com
In the case of 1-cyclohexyl-2-nitrobenzene, the nitro group acts as a powerful activating group. However, the molecule itself lacks a conventional leaving group on the ring (the other substituents are -H and -cyclohexyl). Therefore, 1-cyclohexyl-2-nitrobenzene would not readily undergo an SNAr reaction under standard conditions.
However, if a leaving group, such as a chlorine atom, were present on the ring (e.g., in 1-chloro-2-cyclohexyl-6-nitrobenzene), the nitro group would strongly facilitate nucleophilic substitution of the chlorine. The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub This is because these positions allow the negative charge of the Meisenheimer complex to be delocalized directly onto the oxygen atoms of the nitro group via resonance, providing significant stabilization. libretexts.org A nitro group meta to the leaving group provides much less stabilization, and such reactions are generally not observed. pressbooks.pub In a hypothetical substrate, the ortho-nitro group in 1-cyclohexyl-2-nitrobenzene would be a powerful activator for a leaving group at the C1, C3, or C5 positions.
Exploration of Radical Reactions and Single Electron Transfer Processes
The presence of the nitro group makes 1-cyclohexyl-2-nitrobenzene a candidate for engaging in radical reactions, often initiated by single electron transfer (SET) processes. Nitroaromatic compounds are known to be effective electron acceptors, a characteristic that underpins their reactivity in this domain.
Single Electron Transfer (SET) Initiation:
A common pathway for the initiation of radical reactions involving nitroaromatic compounds is the acceptance of an electron to form a radical anion. nih.govchemrxiv.orgresearchgate.net This SET event can be induced by various means, including chemical reductants, electrochemical methods, or photochemical excitation. In the case of 1-cyclohexyl-2-nitrobenzene, the process can be represented as follows:
The stability of the resulting nitrobenzene (B124822) radical anion is a key factor in the feasibility of such reactions. rsc.org Studies on nitrobenzene have shown that the unpaired electron is delocalized over the aromatic ring and the nitro group, which contributes to its relative stability. acs.org The presence of the cyclohexyl group at the ortho position may influence the electronic properties and steric environment of the nitro group, potentially affecting the rate and efficiency of the SET process. Research on nitrobenzene and its derivatives has established that they can form stable radical ion-pairs in the presence of suitable counter-ions. nih.govchemrxiv.orgacs.org
Subsequent Radical Reactions:
Once formed, the 1-cyclohexyl-2-nitrobenzene radical anion can participate in a variety of subsequent reactions. While specific studies on this particular molecule are not widely available, analogies can be drawn from the well-documented chemistry of other nitroaromatic radical anions. These reactions can include dimerization, protonation, or further reduction.
Recent advancements have highlighted the role of nitro-involved radical reactions in the synthesis of various organic compounds. rsc.org These transformations often proceed through complex cascades initiated by the nitro radical.
| Reactant | Initiation Method | Intermediate Species | Potential Products |
| 1-Cyclohexyl-2-nitrobenzene | Chemical Reductant (e.g., anionic organic bases) nih.govchemrxiv.org | 1-Cyclohexyl-2-nitrobenzene radical anion | Dimerized products, reduced species (e.g., nitroso, amino derivatives) |
| 1-Cyclohexyl-2-nitrobenzene | Photochemical Excitation | Excited state of 1-cyclohexyl-2-nitrobenzene, radical ion pairs | Products from subsequent electron transfer and radical coupling |
| 1-Cyclohexyl-2-nitrobenzene | Electrochemical Reduction | 1-Cyclohexyl-2-nitrobenzene radical anion | Reduced nitro group derivatives |
This table presents potential reaction pathways based on the known chemistry of analogous nitroaromatic compounds, as specific experimental data for 1-cyclohexyl-2-nitrobenzene is limited in the reviewed literature.
Rearrangement Reactions and Fragmentation Pathways
The structural framework of 1-cyclohexyl-2-nitrobenzene allows for the possibility of rearrangement and fragmentation reactions under specific conditions, such as in mass spectrometry or under thermal or photochemical induction.
Rearrangement Reactions:
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. bdu.ac.inwiley-vch.dewikipedia.orgmasterorganicchemistry.comgeeksforgeeks.org While specific rearrangement reactions of 1-cyclohexyl-2-nitrobenzene are not extensively documented, general principles of organic chemistry suggest potential pathways. For instance, under certain acidic conditions or upon the formation of reactive intermediates, intramolecular rearrangements could occur. The ortho-positioning of the bulky cyclohexyl group relative to the nitro group might introduce steric strain that could drive rearrangements leading to more stable conformations. ijrti.orgresearchgate.net
A well-known type of rearrangement is the 1,2-rearrangement, where a substituent moves to an adjacent atom. wikipedia.org In the context of reactions involving carbocation intermediates, hydride or alkyl shifts are common. masterorganicchemistry.com For example, if a reaction were to generate a positive charge on the carbon atom of the benzene ring attached to the cyclohexyl group, a rearrangement of the cyclohexyl ring itself or its migration could be envisaged.
Fragmentation Pathways:
Fragmentation involves the cleavage of chemical bonds, leading to the formation of smaller molecules or ions. This is a common process in mass spectrometry, providing valuable information about the structure of a molecule. For 1-cyclohexyl-2-nitrobenzene, several fragmentation pathways can be postulated based on the known behavior of nitroaromatics and alkyl-substituted benzenes. nih.govresearchgate.net
Upon electron ionization in a mass spectrometer, the molecular ion [C6H4(NO2)(C6H11)]+• would be formed. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO2) or a nitro radical (•NO2), as well as the loss of nitric oxide (NO). The presence of the cyclohexyl substituent introduces additional fragmentation possibilities, such as the loss of the cyclohexyl radical (•C6H11) or the fragmentation of the cyclohexyl ring itself through the loss of smaller neutral molecules like ethene.
| Precursor Ion/Molecule | Condition | Key Fragmentation Step | Resulting Fragment(s) |
| [C6H4(NO2)(C6H11)]+• | Electron Ionization MS | Loss of nitro radical | [C6H4(C6H11)]+ |
| [C6H4(NO2)(C6H11)]+• | Electron Ionization MS | Loss of nitric oxide | [C6H4(O)(C6H11)]+• |
| [C6H4(NO2(C6H11)]+• | Electron Ionization MS | Loss of cyclohexyl radical | [C6H4(NO2)]+ |
| [C6H4(NO2)(C6H11)]+• | Electron Ionization MS | Cleavage of the cyclohexyl ring | Various smaller fragment ions |
This table illustrates plausible fragmentation pathways for 1-cyclohexyl-2-nitrobenzene based on general fragmentation patterns of related compounds, as specific mass spectral data was not available in the reviewed literature.
Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 2 Nitrobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete picture of the atomic framework and connectivity can be assembled.
The ¹H NMR spectrum of 1-cyclohexyl-2-nitrobenzene is expected to exhibit distinct signals for the aromatic protons of the nitrobenzene (B124822) ring and the aliphatic protons of the cyclohexyl group. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly deshields the adjacent aromatic protons. stackexchange.com
Aromatic Region (approx. 7.2-7.8 ppm): The four protons on the benzene (B151609) ring would appear in this region. The proton ortho to the nitro group (H-3) would be the most deshielded. The protons would likely appear as a complex set of multiplets due to spin-spin coupling between adjacent protons.
Cyclohexyl Region (approx. 1.2-3.5 ppm): The eleven protons of the cyclohexyl ring would produce signals in the aliphatic region. The single methine proton attached directly to the benzene ring (H-1') would be the most deshielded of this set, likely appearing as a multiplet around 3.0-3.5 ppm. The remaining ten methylene (B1212753) protons would appear as a series of overlapping multiplets at higher fields (further upfield).
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons (approx. 120-150 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon atom bearing the nitro group (C-2) and the carbon atom attached to the cyclohexyl group (C-1) would be significantly influenced by these substituents. Based on data for nitrobenzene, the ipso-carbon attached to the nitro group is highly deshielded. stackexchange.com
Aliphatic Carbons (approx. 25-45 ppm): The cyclohexyl ring should display four signals: one for the methine carbon (C-1') attached to the aromatic ring, and three for the pairs of methylene carbons (C-2'/6', C-3'/5', and C-4'), assuming rapid chair-chair interconversion at room temperature.
Coupling constants (J), measured in Hertz (Hz), would provide critical information about the connectivity, revealing which protons are adjacent to one another. For instance, typical ortho coupling in the aromatic ring is around 7-9 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Cyclohexyl-2-nitrobenzene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NO₂) | 7.7 - 7.8 | Multiplet |
| Aromatic H | 7.2 - 7.6 | Multiplet |
| Cyclohexyl CH (benzylic) | 3.0 - 3.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Cyclohexyl-2-nitrobenzene
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NO₂ | 147 - 149 |
| Aromatic C-Cyclohexyl | 144 - 146 |
| Aromatic CH | 123 - 134 |
| Cyclohexyl CH (benzylic) | 40 - 45 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and revealing more complex structural details.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity within the aromatic ring (e.g., H-3 coupling to H-4) and throughout the entire cyclohexyl ring system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign which protons are bonded to which carbons, for example, linking the methine proton signal at ~3.0-3.5 ppm to its corresponding carbon signal at ~40-45 ppm.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY data can provide insights into the preferred conformation and stereochemistry of the molecule, such as the spatial relationship between the protons on the cyclohexyl ring and the ortho-protons of the benzene ring.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Study
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For 1-cyclohexyl-2-nitrobenzene, the IR spectrum would be dominated by several key absorptions:
N-O Stretching: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclohexyl group would result in strong bands in the 2850-2960 cm⁻¹ range.
C=C Stretching: Aromatic ring stretching vibrations typically produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretching: A weaker absorption for the C-N single bond is expected around 850 cm⁻¹.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals, which can be useful for conformational analysis.
Table 3: Expected Characteristic Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
Mass Spectrometry Techniques for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS, High-Resolution MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk For 1-cyclohexyl-2-nitrobenzene (C₁₂H₁₅NO₂), the exact molecular weight is 205.25 g/mol . guidechem.comnist.gov
High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺˙), distinguishing it from other compounds with the same nominal mass.
In a typical electron ionization (EI) mass spectrum, obtained via Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak at m/z 205 would be observed. The fragmentation pattern is expected to be influenced by the nitro and cyclohexyl groups. Key fragmentation pathways for nitroaromatics often involve the loss of nitro-group related fragments. strath.ac.ukacs.org
Expected key fragments would include:
[M - NO₂]⁺ (m/z 159): Loss of a nitro radical (•NO₂), a common pathway for nitroaromatic compounds.
[M - O]⁺ (m/z 189): Loss of an oxygen atom.
[M - C₆H₁₁]⁺ (m/z 122): Loss of the cyclohexyl radical, leaving the nitrobenzene cation radical.
[C₆H₅]⁺ (m/z 77): A phenyl cation, resulting from further fragmentation.
[C₆H₁₁]⁺ (m/z 83): The cyclohexyl cation.
The relative abundance of these fragments helps to confirm the proposed structure.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Identity |
|---|---|
| 205 | [C₁₂H₁₅NO₂]⁺˙ (Molecular Ion) |
| 189 | [M - O]⁺ |
| 159 | [M - NO₂]⁺ |
| 122 | [M - C₆H₁₁]⁺ |
| 83 | [C₆H₁₁]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation and how it packs into a crystal lattice.
As of now, a crystal structure for 1-cyclohexyl-2-nitrobenzene has not been reported in publicly accessible databases. If a suitable single crystal were grown, an X-ray diffraction experiment would reveal several key structural features:
Conformation: The analysis would determine the exact rotational angle (dihedral angle) between the plane of the benzene ring and the nitro group. It would also confirm the conformation of the cyclohexyl ring, which is expected to adopt a stable chair conformation.
Bond Parameters: Precise bond lengths and angles for the entire molecule would be measured, providing insight into the electronic effects of the substituents. For example, the C-N bond length and the geometry of the nitro group could be accurately determined.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other in the solid state through forces such as van der Waals interactions or potential weak C-H···O hydrogen bonds involving the nitro group.
Computational Chemistry and Theoretical Studies of 1 Cyclohexyl 2 Nitrobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a standard and highly effective method in computational quantum chemistry for investigating the electronic structure of molecules. researchgate.net DFT calculations for 1-cyclohexyl-2-nitrobenzene can elucidate its electronic properties and predict its reactivity. These calculations are often performed using functionals like B3LYP in combination with various basis sets to achieve a balance between computational cost and accuracy. scispace.comcore.ac.uk
The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. In the case of 1-cyclohexyl-2-nitrobenzene, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.
A qualitative representation of the HOMO and LUMO for a substituted nitrobenzene (B124822) is shown below:
| Molecular Orbital | Description | Implication for Reactivity |
| HOMO | Typically localized on the electron-rich aromatic ring and potentially the cyclohexyl group. | Site for electrophilic attack. |
| LUMO | Primarily centered on the electron-withdrawing nitro group and the adjacent carbon atoms of the benzene (B151609) ring. | Site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between these frontier orbitals. | A smaller gap generally indicates higher reactivity. |
The charge distribution within the 1-cyclohexyl-2-nitrobenzene molecule, calculated through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial positive and negative charges on each atom. This information is crucial for understanding intermolecular interactions, predicting reaction sites, and interpreting spectroscopic data. The nitro group, being strongly electron-withdrawing, induces a significant polarization of the electron density in the benzene ring.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving 1-cyclohexyl-2-nitrobenzene. By modeling reaction pathways, researchers can identify the minimum energy paths that connect reactants to products. A key aspect of this modeling is the location and characterization of transition states—the highest energy points along the reaction coordinate.
The analysis of these transition states, including the determination of their geometries and vibrational frequencies, allows for the calculation of activation energies. An imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state.
Kinetic simulations, often employing transition state theory, can then use these calculated activation energies to predict reaction rate constants. This theoretical approach can provide valuable insights into the mechanisms of reactions such as electrophilic aromatic substitution, reduction of the nitro group, or reactions involving the cyclohexyl moiety. For instance, in the context of stabilizer reactions in propellants, DFT has been used to investigate the reaction mechanisms between curcumin (B1669340) and nitrogen dioxide, providing data on activation energies and reaction favorability. chemrxiv.org
Conformational Analysis of the Cyclohexyl Ring and its Interplay with the Nitrobenzene Moiety
The flexibility of the cyclohexane (B81311) ring introduces a layer of conformational complexity to the 1-cyclohexyl-2-nitrobenzene molecule. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and angle strain. uky.edu However, it can undergo a "ring flip" to an alternative chair conformation.
The attachment of the nitrobenzene group to the cyclohexane ring means that this substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is a key aspect of the molecule's structure. Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. youtube.com
The interplay between the cyclohexyl ring's conformation and the orientation of the nitrobenzene moiety is significant. The rotational barrier of the C-C bond connecting the two rings can be influenced by the axial or equatorial position of the nitrobenzene group. Theoretical calculations can quantify the energy differences between these conformers and the energy barriers for their interconversion. These calculations often involve scanning the potential energy surface by systematically rotating the dihedral angles that define the molecule's conformation. Studies on similar molecules like phenylcyclohexane (B48628) have utilized various theoretical levels to determine the relative energies of different conformers. researchgate.net
| Conformer | Substituent Position | Relative Stability | Key Interactions |
| Equatorial | The nitrobenzene group is in the equatorial position. | Generally more stable. | Minimizes steric hindrance with axial hydrogens. |
| Axial | The nitrobenzene group is in the axial position. | Generally less stable. | Experiences 1,3-diaxial interactions with axial hydrogens. |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations like DFT are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of 1-cyclohexyl-2-nitrobenzene over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, molecular vibrations, and interactions with the surrounding environment.
For 1-cyclohexyl-2-nitrobenzene, MD simulations can be used to study:
Conformational Dynamics: The rates of ring flipping in the cyclohexane moiety and the rotation of the nitrobenzene group can be investigated.
Solvent Effects: By explicitly including solvent molecules in the simulation box, the influence of the solvent on the conformational preferences and reactivity of the solute can be modeled. This is particularly important for understanding reaction mechanisms in solution. For example, MD simulations have been used to study the diffusion of nitrobenzene in ionic liquids and its interaction with hydroxyl radicals in supercritical water. researchgate.netresearchgate.net
Intermolecular Interactions: The simulations can reveal how molecules of 1-cyclohexyl-2-nitrobenzene interact with each other in the liquid or solid phase.
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. For novel molecules like 1-cyclohexyl-2-nitrobenzene, it may be necessary to develop or validate specific force field parameters.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry offers powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework. These shielding tensors can then be converted into NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental NMR data. This comparison can help in assigning peaks in the experimental spectrum and confirming the proposed molecular structure and conformation.
IR Frequencies: The vibrational frequencies and corresponding intensities of 1-cyclohexyl-2-nitrobenzene can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be used to predict the positions of absorption bands in the infrared (IR) spectrum. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
A comparison of predicted and hypothetical experimental spectroscopic data is presented below:
| Spectroscopic Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |
| ¹H NMR Chemical Shift (ppm) | Calculated values for specific protons | Observed values from NMR spectrum |
| ¹³C NMR Chemical Shift (ppm) | Calculated values for specific carbons | Observed values from NMR spectrum |
| IR Frequency (cm⁻¹) | Calculated vibrational frequencies for key functional groups (e.g., N-O stretch) | Observed absorption bands in IR spectrum |
The agreement between the predicted and experimental spectroscopic parameters serves as a crucial validation of the computational model and enhances the confidence in the other theoretical predictions made about the molecule's properties and behavior.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 Cyclohexyl 2 Nitrobenzene
Design and Synthesis of Functionalized Cyclohexyl-Nitrobenzene Derivatives with Varied Substitution Patterns
The introduction of additional functional groups onto the 1-cyclohexyl-2-nitrobenzene core can significantly alter its chemical properties and open avenues for the construction of more complex molecular architectures. The synthesis of such derivatives is primarily governed by the directing effects of the existing cyclohexyl and nitro substituents.
The cyclohexyl group, being an alkyl substituent, is an ortho-, para-director and an activating group in electrophilic aromatic substitution (EAS) reactions. Conversely, the nitro group is a powerful deactivating group and a meta-director. masterorganicchemistry.com The interplay of these opposing effects dictates the regioselectivity of further substitutions. Due to the ortho-position of the cyclohexyl and nitro groups relative to each other, the remaining positions on the benzene (B151609) ring (3, 4, 5, and 6) are electronically and sterically distinct.
Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on 1-cyclohexyl-2-nitrobenzene are expected to be challenging due to the deactivating nature of the nitro group. msu.edu However, the activating effect of the cyclohexyl group may facilitate reactions under forcing conditions. The primary sites of electrophilic attack would be predicted to be the positions para to the cyclohexyl group (position 5) and ortho to the cyclohexyl group (position 3), which are also meta to the nitro group. Steric hindrance from the bulky cyclohexyl group might disfavor substitution at the 3-position. libretexts.org
A plausible synthetic strategy for preparing functionalized derivatives involves the introduction of substituents prior to the nitration of cyclohexylbenzene (B7769038). For instance, functionalized cyclohexylbenzenes can be synthesized and subsequently nitrated to yield a variety of substituted 1-cyclohexyl-2-nitrobenzene derivatives.
| Derivative | Synthetic Precursor | Reaction Type | Potential Regioisomers |
| 4-Bromo-1-cyclohexyl-2-nitrobenzene | 3-Bromocyclohexylbenzene | Nitration | 4-Bromo- and 6-Bromo-isomers |
| 1-Cyclohexyl-4-methyl-2-nitrobenzene | 3-Methylcyclohexylbenzene | Nitration | 4-Methyl- and 6-Methyl-isomers |
| 4-(1-Cyclohexyl-2-nitrophenyl)ethan-1-one | 3-Acetylcyclohexylbenzene | Nitration | 4-Acetyl- and 6-Acetyl-isomers |
This table presents hypothetical synthetic routes to functionalized 1-cyclohexyl-2-nitrobenzene derivatives based on established principles of electrophilic aromatic substitution.
Exploration of Remote Substituent Effects on Core Structure Reactivity and Electronic Properties
The reactivity and electronic properties of the 1-cyclohexyl-2-nitrobenzene core are significantly influenced by the electronic nature of remote substituents on the aromatic ring. These effects are transmitted through a combination of inductive and resonance effects.
The introduction of an electron-donating group (EDG), such as a methoxy (B1213986) or amino group, at the 4- or 6-position would be expected to increase the electron density of the aromatic ring, thereby activating it towards electrophilic substitution. Conversely, the introduction of an electron-withdrawing group (EWG), such as a cyano or trifluoromethyl group, would further deactivate the ring.
Computational studies on substituted nitrobenzenes have shown that the electron-accepting power of the nitro group is modulated by the nature of other substituents on the ring. rsc.org For instance, the presence of a strong EDG para to the nitro group can increase its electron-accepting character through resonance. In the case of 1-cyclohexyl-2-nitrobenzene, a substituent at the 5-position is para to the nitro group. The table below illustrates the predicted effects of various substituents at the 5-position on the reactivity of the aromatic ring.
| Substituent at C-5 | Electronic Effect | Predicted Effect on Reactivity (EAS) | Predicted Effect on Nitro Group Reduction Potential |
| -OCH₃ | Strong Electron-Donating | Activating | More difficult to reduce |
| -CH₃ | Weak Electron-Donating | Weakly Activating | Slightly more difficult to reduce |
| -H | Neutral | Reference | Reference |
| -Cl | Weak Electron-Withdrawing | Weakly Deactivating | Slightly easier to reduce |
| -CN | Strong Electron-Withdrawing | Deactivating | Easier to reduce |
This interactive data table showcases the predicted influence of remote substituents on the chemical properties of the 1-cyclohexyl-2-nitrobenzene core, based on established principles of physical organic chemistry.
The steric bulk of the cyclohexyl group ortho to the nitro group can also influence the conformation of the nitro group, potentially affecting its conjugation with the aromatic ring and thus its electronic properties.
Development of Chiral Analogues and Enantioselective Synthetic Strategies
The introduction of chirality into the 1-cyclohexyl-2-nitrobenzene scaffold can lead to the development of novel compounds with potential applications in asymmetric synthesis and medicinal chemistry. Chirality can be introduced either in the cyclohexyl ring or, if appropriately substituted, on the benzene ring, leading to atropisomerism.
The synthesis of chiral analogues can be approached through several strategies. One method involves the use of a chiral starting material, such as a chiral cyclohexyl derivative, which can then be used to synthesize the corresponding chiral 1-cyclohexyl-2-nitrobenzene.
Alternatively, enantioselective synthesis can be employed to create stereocenters in a controlled manner. For example, the enantioselective conjugate addition of organometallic reagents to cyclic nitroalkenes is a known method for the synthesis of chiral nitro compounds. organic-chemistry.orgnih.gov While direct application to the synthesis of the 1-cyclohexyl-2-nitrobenzene core is not documented, analogous strategies could be envisioned.
Another approach is the chiral resolution of a racemic mixture of a 1-cyclohexyl-2-nitrobenzene derivative. wikipedia.orgchemeurope.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the enantiomers. nih.govnih.gov
| Strategy | Description | Potential Chiral Product |
| Chiral Pool Synthesis | Utilization of an enantiomerically pure cyclohexyl precursor. | (R)- or (S)-1-cyclohexyl-2-nitrobenzene |
| Asymmetric Catalysis | Enantioselective reaction to introduce a chiral center. | Chiral functionalized 1-cyclohexyl-2-nitrobenzene derivative |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Enantiomerically pure substituted 1-cyclohexyl-2-nitrobenzene |
This table outlines potential strategies for the development of chiral analogues of 1-cyclohexyl-2-nitrobenzene.
Application of Derivatives as Versatile Building Blocks in Complex Organic Molecule Synthesis
Derivatives of 1-cyclohexyl-2-nitrobenzene, particularly those with additional functional groups, can serve as versatile building blocks in the synthesis of more complex organic molecules. The nitro group itself is a valuable functional handle that can be transformed into a variety of other functionalities.
For example, the reduction of the nitro group to an amine provides access to 2-cyclohexylanilines, which are important precursors for the synthesis of heterocycles, such as indoles and quinolines, and are also found in many biologically active compounds.
Furthermore, the presence of other functional groups on the aromatic ring allows for a wide range of transformations. For instance, a bromo-substituted derivative could undergo palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. An aldehyde or ketone functionality could be used in condensation or addition reactions.
The unique steric and electronic environment provided by the ortho-cyclohexyl and nitro groups can also be exploited to control the stereochemistry of reactions on adjacent functional groups, making these derivatives potentially useful in diastereoselective synthesis.
| Derivative | Transformation | Resulting Functional Group | Potential Application |
| 1-Cyclohexyl-2-nitrobenzene | Reduction | Amine | Synthesis of heterocycles, pharmaceuticals |
| 4-Bromo-1-cyclohexyl-2-nitrobenzene | Suzuki Coupling | Aryl | Synthesis of biaryls, complex natural products |
| 4-Formyl-1-cyclohexyl-2-nitrobenzene | Wittig Reaction | Alkene | Synthesis of stilbene (B7821643) analogues, functional materials |
This table illustrates the potential of 1-cyclohexyl-2-nitrobenzene derivatives as versatile intermediates in organic synthesis.
Future Research Directions and Emerging Areas in Cyclohexyl Nitrobenzene Chemistry
Development of Novel and Efficient Synthetic Routes for Targeted Derivatives
The development of efficient and regioselective synthetic methodologies is paramount to exploring the full potential of the 1-cyclohexyl-2-nitrobenzene scaffold. While general methods for the synthesis of substituted nitroaromatics are known, achieving specific substitution patterns, particularly the ortho-isomer, often presents challenges such as low yields and the formation of multiple isomers.
Future research should focus on:
Regioselective Nitration: Investigating the direct nitration of cyclohexylbenzene (B7769038) under various conditions to optimize the yield of the ortho-isomer over the more sterically favored para-isomer. This could involve the use of novel nitrating agents or directing groups.
Cross-Coupling Strategies: Developing novel cross-coupling reactions to construct the C-C bond between the benzene (B151609) and cyclohexyl rings. This could involve the coupling of a cyclohexyl Grignard or boronic acid derivative with a protected 2-nitrophenyl halide.
Functionalization of the Scaffold: Once the core structure is accessible, research into the selective functionalization of both the aromatic and alicyclic rings will be crucial. This would open pathways to a diverse library of derivatives with tailored properties. For instance, reduction of the nitro group to an amine, followed by further derivatization, is a key transformation.
Table 1: Potential Synthetic Strategies for 1-Cyclohexyl-2-nitrobenzene Derivatives
| Synthetic Approach | Key Reactants | Potential Advantages | Research Focus |
|---|---|---|---|
| Direct Nitration | Cyclohexylbenzene, Nitrating agent | Potentially a one-step synthesis. | Improving regioselectivity for the ortho position. |
| Cross-Coupling | 2-Halonitrobenzene, Cyclohexyl-metal reagent | High control over regiochemistry. | Optimizing catalyst systems and reaction conditions. |
| Cycloaddition Reactions | Substituted dienes and dienophiles | Access to complex polycyclic derivatives. | Exploration of novel reaction pathways. |
Investigation of Advanced Catalytic Applications of Cyclohexyl-Nitrobenzene Scaffolds
The unique steric and electronic properties of the 1-cyclohexyl-2-nitrobenzene framework make it an attractive scaffold for the development of novel catalysts and ligands. nih.govnih.gov The bulky cyclohexyl group can create a specific chiral pocket around a catalytic center, potentially leading to high levels of stereoselectivity in asymmetric reactions.
Future avenues of investigation include:
Chiral Ligand Synthesis: The reduction of the nitro group to an amine provides a handle for the synthesis of a wide range of chiral ligands, such as phosphines, oxazolines, and salen-type ligands. These ligands could find applications in transition-metal-catalyzed asymmetric synthesis.
Organocatalysis: Derivatives of 1-cyclohexyl-2-nitrobenzene could be explored as novel organocatalysts. The combination of the bulky cyclohexyl group and other functional groups could lead to catalysts with unique reactivity and selectivity.
Support for Heterogeneous Catalysis: The scaffold could be immobilized on a solid support to create recyclable heterogeneous catalysts, which are of great interest for sustainable chemical processes. researchgate.net The development of such catalysts would be a significant contribution to green chemistry.
Exploration in Materials Science through Rational Molecular Engineering and Self-Assembly
The amphiphilic nature of "Benzene, 1-cyclohexyl-2-nitro-," arising from the non-polar cyclohexyl group and the polar nitro group, suggests its potential as a building block for novel materials with interesting self-assembly properties. cymitquimica.com
Promising research directions in materials science include:
Liquid Crystals: The rigid benzene core combined with the flexible cyclohexyl group is a common motif in liquid crystalline materials. By introducing other functional groups, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.
Organic Electronics: Nitroaromatic compounds are known to have interesting electronic properties. Derivatives of 1-cyclohexyl-2-nitrobenzene could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Self-Assembled Monolayers and Nanostructures: The molecule's structure could facilitate the formation of well-ordered self-assembled monolayers on various surfaces, with potential applications in surface engineering, sensing, and nanotechnology.
Table 2: Potential Applications in Materials Science
| Material Type | Key Molecular Feature | Potential Application |
|---|---|---|
| Liquid Crystals | Anisotropic molecular shape | Displays, sensors |
| Organic Semiconductors | π-conjugated system, electron-withdrawing group | Transistors, solar cells |
| Self-Assembling Systems | Amphiphilicity | Nanopatterning, surface modification |
Deeper Theoretical Insights into Intermolecular Interactions and Supramolecular Chemistry
Theoretical and computational studies are essential for understanding the fundamental properties of "Benzene, 1-cyclohexyl-2-nitro-" and for guiding the rational design of new derivatives and materials. nih.govmdpi.comsmf.mx
Future theoretical investigations should focus on:
Conformational Analysis: A detailed understanding of the preferred conformations of the molecule and the rotational barrier around the C-C bond connecting the two rings is crucial for predicting its behavior.
Intermolecular Interactions: Quantum chemical calculations can be used to study the nature and strength of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgnih.gov This knowledge is vital for predicting crystal packing and self-assembly behavior.
Electronic Properties: Theoretical calculations can provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for predicting the molecule's reactivity and its potential in electronic applications.
By pursuing these research directions, the scientific community can unlock the full potential of "Benzene, 1-cyclohexyl-2-nitro-" and its derivatives, paving the way for new discoveries and applications in a wide range of chemical disciplines.
Q & A
Q. Optimization Tips :
- Use spectroscopic monitoring (e.g., IR or GC-MS) to track intermediates .
- Adjust stoichiometry (1:1.2 molar ratio of substrate to nitrating agent) to maximize yield .
Basic: What spectroscopic techniques are most effective for characterizing 1-cyclohexyl-2-nitrobenzene?
Answer:
Key techniques include:
- IR Spectroscopy : Identify nitro (N-O stretch at ~1520 cm⁻¹) and cyclohexyl (C-H stretch at ~2850–2930 cm⁻¹) functional groups. Compare with NIST reference spectra for validation .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., 233.3 g/mol) and fragmentation patterns (e.g., loss of NO₂ or cyclohexyl groups) .
- ¹H NMR : Assign aromatic protons (δ 7.0–8.0 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm). Use deuterated solvents (e.g., CDCl₃) to avoid interference .
Advanced: How do thermodynamic properties (e.g., ΔfH°gas) influence the stability of 1-cyclohexyl-2-nitrobenzene in gas-phase reactions?
Answer:
Thermodynamic stability is governed by enthalpy of formation (ΔfH°gas) and bond dissociation energies. For nitroaromatics:
- ΔfH°gas : Calculated via computational methods (e.g., DFT) or derived from NIST thermochemistry databases. For example, nitrobenzene derivatives exhibit ΔfH°gas ≈ 50–70 kJ/mol, indicating moderate stability .
- Resonance Effects : The nitro group stabilizes the aromatic ring through electron withdrawal, reducing susceptibility to electrophilic attack.
Q. Methodological Approach :
Conduct Ames tests to assess mutagenicity under varying pH and reducing conditions .
Cross-validate with computational toxicology tools (e.g., QSAR models) to predict carcinogenicity .
Advanced: What computational strategies are effective for modeling the electronic structure of 1-cyclohexyl-2-nitrobenzene?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water or DMSO) to study aggregation or degradation pathways .
- QSPR Modeling : Corrogate substituent effects (e.g., nitro vs. methyl groups) on physicochemical properties like logP or solubility .
Validation : Compare computed IR spectra with experimental data (NIST) to ensure accuracy .
Basic: How can researchers mitigate side reactions during the purification of 1-cyclohexyl-2-nitrobenzene?
Answer:
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (9:1) to separate nitro isomers .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to isolate crystals. Monitor purity via melting point (mp) analysis; literature mp for similar nitroaromatics is 80–100°C .
- Distillation : For volatile impurities, employ fractional distillation under reduced pressure (e.g., 10 mmHg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
